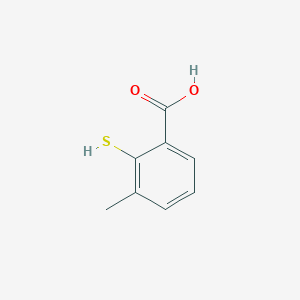

2-Mercapto-3-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-2-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-5-3-2-4-6(7(5)11)8(9)10/h2-4,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSLUORXVBMJFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504357 | |

| Record name | 3-Methyl-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77149-11-2 | |

| Record name | 3-Methyl-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Solubility and Stability of 2-Mercapto-3-methylbenzoic Acid

[1][2]

Executive Summary

This compound (CAS 77149-11-2 ) is a specialized organosulfur intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds and as a ligand in coordination chemistry.[1][2][3] Structurally, it is a derivative of thiosalicylic acid (2-mercaptobenzoic acid) with a methyl group at the 3-position.[1][2]

This substitution pattern introduces specific steric and electronic effects that differentiate it from its parent compound.[2] The 3-methyl group, positioned ortho to the thiol and meta to the carboxylic acid, influences the acidity of the thiol, the solubility profile in organic media, and the kinetics of oxidative dimerization.[2]

This guide provides a rigorous analysis of its physicochemical behavior, solubility landscape, and stability protocols to ensure reproducibility in experimental workflows.

Physicochemical Profile

Understanding the molecular architecture is a prerequisite for predicting solubility and reactivity.[2]

Structural Analysis[2]

-

Molecular Formula: C₈H₈O₂S

-

Molecular Weight: 168.21 g/mol

-

Key Functional Groups:

-

Carboxylic Acid (C-1): Primary solubilizing group in basic media.[1][2]

-

Thiol (C-2): Nucleophilic center; highly susceptible to oxidation.[1][2]

-

Methyl (C-3): Electron-donating group; provides steric bulk protecting the thiol from rapid alkylation but potentially accelerating oxidation via electron enrichment.[1][2]

-

Calculated Properties (In Silico)

-

cLogP: ~2.8 (Estimated; slightly more lipophilic than thiosalicylic acid due to the methyl group).

-

pKa (COOH): ~3.5 – 4.0 (Acidic).[2] The ortho-thiol group typically enhances acidity via hydrogen bonding stabilization of the carboxylate.[1][2]

-

pKa (SH): ~9.0 – 10.[2]5. The 3-methyl group may slightly destabilize the thiolate anion compared to the unsubstituted analog.[2]

Solubility Landscape

The solubility of this compound is governed by a "Solubility Cliff" dependent on pH.[1][2] Researchers must manipulate the ionization state of the carboxylic acid and thiol to achieve desired concentrations.[2]

The Solubility Cliff (pH Dependence)[2]

-

pH < 3 (Protonated Form): The compound exists as a neutral molecule.[2] Solubility in water is negligible (< 1 mg/mL).[2]

-

pH 4 – 8 (Mono-anion): Deprotonation of the carboxylic acid significantly increases aqueous solubility.[1][2]

-

pH > 9 (Di-anion): Both carboxyl and thiol groups are deprotonated.[1][2] Solubility is maximal, but oxidative instability peaks in this range due to the formation of the reactive thiolate anion (

).[1][2]

Solvent Compatibility Table[2]

| Solvent System | Solubility Rating | Primary Utility | Notes |

| Water (pH < 3) | Insoluble | Precipitation | Used for product isolation (acidification).[1][2] |

| Water (pH > 7) | High | Reaction Medium | Requires degassing to prevent disulfide formation.[2] |

| DMSO | High (> 50 mg/mL) | Stock Solutions | Caution: DMSO is a mild oxidant; can slowly convert thiol to disulfide over time.[2] |

| Ethanol / Methanol | Moderate to High | Recrystallization | Solubility increases significantly with heating.[2] |

| DMF / NMP | High | Synthesis | Ideal for nucleophilic aromatic substitution reactions.[2] |

| Dichloromethane | Low to Moderate | Extraction | Soluble enough for extraction from acidic aqueous phases.[2] |

Stability & Degradation Mechanisms[1][2]

The primary stability concern for this compound is Oxidative Dimerization .[1][2] Unlike simple carboxylic acids, the presence of the thiol group renders the molecule sensitive to air, particularly in solution.[2]

Degradation Pathway: Disulfide Formation

Upon exposure to atmospheric oxygen, especially in basic or neutral solution, the thiol groups cross-link to form 2,2'-dithiobis(3-methylbenzoic acid) .[1][2] This reaction is accelerated by:

-

High pH: Thiolate anions (

) are more easily oxidized than neutral thiols ( -

Trace Metals: Iron or copper ions catalyze the radical oxidation pathway.[2]

-

DMSO: Acts as an oxygen transfer agent upon prolonged storage.[2]

Visualization of Degradation Logic

The following diagram illustrates the critical control points where degradation occurs and how to intervene.

Caption: Mechanistic pathway of thiol oxidation.[1][2] High pH and oxidants (O2, DMSO) accelerate the transition from active thiol to inactive disulfide.[2]

Handling & Storage Protocols

To maintain the integrity of this compound, a strict "Chain of Custody" regarding atmosphere and solvents is required.[1][2]

Solid State Storage

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen.[2]

-

Container: Amber glass vial (protect from light) with a teflon-lined cap.

Solution Preparation Workflow

This protocol ensures minimal oxidation during experimental setup.[2]

Step-by-Step Protocol:

-

Solvent Degassing: Sparge the chosen solvent (Water, Buffer, or Methanol) with Nitrogen or Argon for at least 15 minutes before adding the solid.[2]

-

Weighing: Weigh the solid quickly. If high precision is needed, weigh inside a glovebox.[2]

-

Dissolution: Add the solid to the degassed solvent.

-

Additives (Optional): For aqueous solutions, adding 1 mM EDTA can chelate trace metals that catalyze oxidation.[2] Adding a reducing agent like TCEP or DTT (if compatible with downstream chemistry) can reverse any disulfide formation.[2]

Handling Workflow Diagram

Caption: Recommended workflow for preparing solutions to minimize oxidative degradation.

Synthesis & Analytical Monitoring

Synthesis Route (Reference Standard)

The most reliable synthesis of this compound utilizes the Sandmeyer Reaction variant starting from 2-amino-3-methylbenzoic acid.[1][2]

-

Starting Material: 2-Amino-3-methylbenzoic acid (CAS 4389-45-1).[1][2]

-

Diazotization: Reaction with

/ -

Sulfuration: Displacement of the diazo group using Sodium Sulfide (

) and Sulfur ( -

Reduction: If a disulfide intermediate is formed, it is reduced using Zinc/Acetic acid or Sodium Borohydride to yield the free thiol.[2]

-

Purification: Acidification precipitates the product.[2] Recrystallization from Ethanol/Water.[2]

Analytical HPLC Method

To distinguish the Thiol (Monomer) from the Disulfide (Dimer):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]

-

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[2] TFA keeps the thiol protonated and stable.

-

Mobile Phase B: Acetonitrile.[2]

-

Detection: UV at 254 nm (Aromatic ring) or 210 nm (Thiol/Carbonyl).[2]

-

Retention Time Logic: The Disulfide (Dimer) is significantly more lipophilic (two aromatic rings) and will elute later than the Thiol (Monomer).[2]

References

-

ChemicalBook. (n.d.).[2] this compound Product Description and CAS 77149-11-2 Verification. Retrieved from [2]

-

National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for Thiosalicylic Acid (Analogous Structure).[2] PubChem.[2][4][5] Retrieved from [2]

-

BLD Pharm. (n.d.).[2] Product Catalog: this compound (BD70905).[1][2][3] Retrieved from [2]

-

Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Reference for Sandmeyer reaction mechanisms and thiol oxidation).

-

Sigma-Aldrich. (n.d.).[1][2] Safety Data Sheet for Thiosalicylic Acid (Analog).[2] Retrieved from [1][2]

Sources

- 1. 26420-79-1,[(3-chloropropoxy)methyl]benzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. N-Propylphthalimide | C11H11NO2 | CID 79215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1074-36-8|4-Mercaptobenzoic acid|BLD Pharm [bldpharm.com]

- 4. 3-Methylbenzoic acid | C8H8O2 | CID 7418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Mercaptobenzoic Acid | C7H6O2S | CID 5443 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Spectroscopic Investigation of 2-Mercapto-3-methylbenzoic Acid: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Mercapto-3-methylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By synthesizing theoretical principles with practical insights, this guide aims to elucidate the structural features of this molecule and provide a framework for the spectroscopic analysis of similarly substituted aromatic compounds.

Introduction

This compound, a bifunctional aromatic compound, presents an interesting case for spectroscopic analysis due to the interplay of its electron-donating methyl group and the electron-withdrawing, yet potentially hydrogen-bonding, mercapto and carboxylic acid functionalities. Understanding the precise electronic environment and connectivity of atoms within this molecule is paramount for its application in medicinal chemistry and materials science. This guide will provide a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and Mass spectra, grounded in the established principles of spectroscopy and supported by data from analogous compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the substitution pattern on the benzene ring and the nature of the functional groups.

A. ¹H NMR Spectroscopy: Unraveling the Proton Environment

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~7.8-8.0 | Doublet | 1H | Aromatic (H-6) |

| ~7.2-7.4 | Triplet | 1H | Aromatic (H-5) |

| ~7.0-7.2 | Doublet | 1H | Aromatic (H-4) |

| ~3.5-4.5 | Singlet (broad) | 1H | Thiol (-SH) |

| ~2.3-2.5 | Singlet | 3H | Methyl (-CH₃) |

Interpretation and Causality:

The predicted ¹H NMR spectrum of this compound is a composite of the electronic effects of its three substituents on the aromatic ring. The carboxylic acid proton is expected to be significantly deshielded, appearing as a broad singlet in the downfield region of 11-13 ppm, a characteristic feature of carboxylic acid protons that are often involved in hydrogen bonding.[1]

The aromatic region will display a complex splitting pattern. The proton at position 6 (H-6), being ortho to the electron-withdrawing carboxylic acid group, is anticipated to be the most deshielded of the aromatic protons, likely appearing as a doublet. The proton at position 5 (H-5) will be a triplet due to coupling with its two neighbors (H-4 and H-6). The proton at position 4 (H-4), ortho to the electron-donating methyl group, is expected to be the most shielded of the aromatic protons and will appear as a doublet. The thiol proton signal is often broad and its chemical shift can vary depending on concentration and solvent, but it is typically found in the region of 3.5-4.5 ppm. The methyl protons will give rise to a sharp singlet at approximately 2.3-2.5 ppm. Electron-donating substituents like a methyl group will shield protons at the ortho and para positions, shifting their signals upfield.[2]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons like those in the carboxylic acid and thiol groups.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

Experimental Workflow for ¹H NMR Spectroscopy

Caption: Workflow for acquiring a ¹H NMR spectrum.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | Carboxylic acid (-COOH) |

| ~138-142 | Aromatic (C-2) |

| ~135-138 | Aromatic (C-3) |

| ~130-133 | Aromatic (C-6) |

| ~128-130 | Aromatic (C-1) |

| ~125-128 | Aromatic (C-5) |

| ~122-125 | Aromatic (C-4) |

| ~20-23 | Methyl (-CH₃) |

Interpretation and Causality:

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms. The carbonyl carbon of the carboxylic acid is expected to be the most deshielded, appearing around 170-175 ppm. The aromatic region will show six distinct signals, reflecting the lack of symmetry in the molecule. The carbons directly attached to the electronegative oxygen and sulfur atoms (C-1, C-2, and C-3) will be deshielded. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. Electron-donating groups are expected to shield the carbon nuclei at the ortho and para positions, while electron-withdrawing groups deshield these positions.[3] The methyl carbon will appear in the aliphatic region, typically between 20-23 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Tune the probe to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

-

Data Acquisition:

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Experimental Workflow for ¹³C NMR Spectroscopy

Caption: Workflow for acquiring a ¹³C NMR spectrum.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrations.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 2550-2600 | Weak | S-H stretch (Thiol) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| 1550-1600 | Medium | C=C stretch (Aromatic) |

| 1450-1500 | Medium | C=C stretch (Aromatic) |

| 1210-1320 | Strong | C-O stretch (Carboxylic acid) |

| ~3000 | Medium | C-H stretch (Aromatic) |

| 2850-2960 | Medium | C-H stretch (Methyl) |

Interpretation and Causality:

The IR spectrum of this compound will be dominated by the strong and broad absorption of the carboxylic acid O-H stretch, typically centered around 3000 cm⁻¹.[4] The C=O stretch of the carboxylic acid will be a strong, sharp peak in the region of 1680-1710 cm⁻¹.[5] The position of this peak is sensitive to conjugation with the aromatic ring. The S-H stretch of the thiol group is often weak and may be difficult to observe, but it is expected in the 2550-2600 cm⁻¹ region. The aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring and the methyl group will be observed around 3000 cm⁻¹ and in the 2850-2960 cm⁻¹ region, respectively.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Solid Phase (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup:

-

Perform a background scan to subtract the contribution of atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

Experimental Workflow for IR Spectroscopy

Caption: Workflow for acquiring an IR spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data

| m/z | Predicted Fragment Ion |

| 168 | [M]⁺ (Molecular Ion) |

| 151 | [M - OH]⁺ |

| 123 | [M - COOH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation and Causality:

The molecular formula of this compound is C₈H₈O₂S, giving it a molecular weight of 168.1 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 168. Aromatic acids typically exhibit a prominent molecular ion peak.[6]

The fragmentation pattern will be influenced by the presence of the carboxylic acid, methyl, and mercapto groups. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) to give a fragment at m/z = 151, and the loss of the entire carboxyl group (-COOH) to give a fragment at m/z = 123.[6][7] The fragment at m/z = 91 is likely the stable tropylium ion, formed after rearrangement and loss of CO and SH. The presence of the ortho-mercapto group may also lead to specific fragmentation pathways due to interactions with the carboxylic acid group, a phenomenon known as the "ortho effect".[8]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) to generate charged fragments.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Experimental Workflow for Mass Spectrometry

Caption: Workflow for acquiring a mass spectrum.

Conclusion

The spectroscopic characterization of this compound provides a detailed picture of its molecular structure. The predicted ¹H and ¹³C NMR spectra reveal the specific arrangement of protons and carbons, highlighting the electronic influence of the substituents. IR spectroscopy confirms the presence of the key carboxylic acid, thiol, and aromatic functional groups. Mass spectrometry establishes the molecular weight and offers insights into the fragmentation pathways. This comprehensive spectroscopic analysis, grounded in fundamental principles and supported by data from related structures, serves as a valuable resource for researchers working with this and similar molecules, enabling confident structural elucidation and facilitating further studies into its chemical and biological properties.

References

-

Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Physical Chemistry Chemical Physics, 20(41), 26495-26503. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7418, 3-Methylbenzoic acid. Retrieved from [Link]

-

Bromilow, J., Brownlee, R. T. C., Craik, D. J., Sadek, M., & Taft, R. W. (1986). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 51(16), 3040–3045. [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Kovács, P., & Kéki, S. (2014). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of mass spectrometry : JMS, 49(6), 503–517. [Link]

-

Amass, A. J., & Tighe, B. J. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International, 47(3), 267-272. [Link]

-

Chemistry Academy. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22. [Link]

-

University of Manitoba. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.12. Retrieved from [Link]

-

Supporting Information. (n.d.). 4. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5443, 2-Mercaptobenzoic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. GCMS Section 6.12 [people.whitman.edu]

- 7. youtube.com [youtube.com]

- 8. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for the Synthesis of 2-Mercapto-3-methylbenzoic Acid Derivatives

Abstract & Scope

This application note provides a comprehensive, step-by-step technical guide for the synthesis of 2-mercapto-3-methylbenzoic acid (also known as 3-methylthiosalicylic acid).[1] This scaffold is a critical intermediate in the development of metallo-

The protocol detailed herein utilizes the Leuckart Thiophenol Reaction (via a xanthate intermediate). This method is selected as the "Gold Standard" due to its reliability in introducing sulfur functionalities at the ortho position of benzoic acids, where steric hindrance (from the 3-methyl group) and electronic deactivation often impede direct nucleophilic aromatic substitution.

Retrosynthetic Analysis & Strategy

The target molecule, this compound, is best accessed from the commercially available 2-amino-3-methylbenzoic acid (3-methylanthranilic acid).[1] The transformation requires replacing the primary amine with a thiol group.[2]

Strategic Logic

-

Diazotization: The amino group is converted into a diazonium salt (

), creating an excellent leaving group.[1] -

Xanthylation: The diazonium species is trapped with a sulfur nucleophile.[2] Potassium ethyl xanthate is the reagent of choice because it prevents the immediate formation of thioethers (Ar-S-Ar) and allows for controlled hydrolysis.[1]

-

Hydrolysis: The intermediate aryl xanthate is hydrolyzed under basic conditions to yield the thiolate, which is then acidified to the free thiol.

Reaction Scheme Visualization

Caption: Figure 1. The Leuckart Thiophenol synthetic pathway for converting anthranilic acid derivatives to thiosalicylic acids.

Materials & Equipment

Reagents

| Reagent | CAS Number | Role | Purity Requirement |

| 2-Amino-3-methylbenzoic acid | 4389-45-1 | Substrate | >98% |

| Sodium Nitrite ( | 7632-00-0 | Diazotization Agent | ACS Reagent |

| Potassium Ethyl Xanthate | 140-89-6 | Sulfur Nucleophile | >97% |

| Hydrochloric Acid ( | 7647-01-0 | Acid Source | 37% (Conc.)[1][3][4] |

| Sodium Carbonate ( | 497-19-8 | Buffer/Base | Anhydrous |

| Sodium Hydroxide ( | 1310-73-2 | Hydrolysis Base | Pellets |

Equipment

-

Reaction Vessel: 3-neck round-bottom flask (250 mL or 500 mL).

-

Temperature Control: Ice-water bath (

) and Oil bath (up to -

Safety: Fume hood (essential for

and thiol odors), bleach bath for quenching. -

Filtration: Büchner funnel with vacuum setup.

Detailed Experimental Protocol

Step 1: Diazotization

Objective: Generate the diazonium salt in situ.[2]

-

Preparation: In a 500 mL beaker, suspend 2-amino-3-methylbenzoic acid (15.1 g, 100 mmol) in water (100 mL).

-

Acidification: Slowly add concentrated HCl (25 mL, approx. 300 mmol) with stirring. The amine may partially dissolve as the hydrochloride salt.[5]

-

Cooling: Place the beaker in an ice-salt bath and cool the internal temperature to 0–5°C .

-

Nitrite Addition: Dissolve sodium nitrite (7.0 g, 101 mmol) in water (20 mL). Add this solution dropwise to the amine suspension over 20 minutes.

-

Critical Control: Maintain temperature

to prevent decomposition of the diazonium salt.

-

-

Confirmation: Stir for an additional 30 minutes at

. The solution should become clear (or mostly clear). Test with starch-iodide paper (should turn blue immediately, indicating excess

Step 2: Xanthylation (The Leuckart Reaction)

Objective: Trap the diazonium with xanthate to form the C-S bond.

-

Xanthate Solution: In a separate 1 L flask equipped with a mechanical stirrer and reflux condenser, dissolve potassium ethyl xanthate (24.0 g, 150 mmol) and sodium carbonate (20 g) in water (200 mL). Heat this solution to 60–70°C .

-

Addition: Transfer the cold diazonium solution (from Step 1) into a dropping funnel. Slowly add the cold diazonium solution to the hot xanthate solution over 45–60 minutes.

-

Completion: Stir the mixture at 70°C for 1 hour after addition is complete. An oily or solid precipitate (the aryl xanthate) typically separates.

Step 3: Hydrolysis to Thiol

Objective: Cleave the xanthate ester to reveal the free thiol.

-

Base Addition: Add sodium hydroxide pellets (20 g, 500 mmol) directly to the reaction mixture from Step 2 (careful: exothermic).

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours. The oily xanthate should dissolve as it hydrolyzes to the water-soluble sodium thiolate.[1] -

Clarification: Cool to room temperature. If any insoluble solids remain (impurities), filter the solution through Celite.

Step 4: Isolation and Purification

Objective: Isolate the product as the free acid.

-

Acidification: Cool the filtrate in an ice bath. Slowly acidify with concentrated HCl until pH < 2.

-

Filtration: Collect the solid by vacuum filtration. Wash with cold water (

) to remove inorganic salts. -

Purification: Recrystallize the crude solid from ethanol/water or glacial acetic acid .

-

Disulfide Check: If the product is yellow, it may contain the disulfide oxidation product (2,2'-dithiobis(3-methylbenzoic acid)). To reduce it, the crude solid can be redissolved in dilute NaOH, treated with a small amount of Zinc dust, filtered, and re-precipitated.

-

Quantitative Data Summary

| Parameter | Value / Condition |

| Theoretical Yield | 16.8 g (based on 100 mmol scale) |

| Typical Yield | 65% – 80% (10.9 g – 13.4 g) |

| Melting Point | 150–155°C (Est.[1] based on analogues; lit. varies) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Ethanol, dilute Base; Insoluble in Water |

Derivatives and Modifications

The this compound scaffold is a versatile platform for further synthesis.[1]

A. S-Alkylation (Thioether Synthesis)

To synthesize derivatives like 2-(methylthio)-3-methylbenzoic acid:

-

Dissolve the thiol (1 eq) in aqueous NaOH (2 eq).

-

Add Methyl Iodide (1.1 eq) at

. -

Stir at RT for 2 hours. Acidify to precipitate.[1]

B. Benzisothiazolinone Formation

Oxidative cyclization yields biologically active benzisothiazolinones:

-

React the thiol with Hydrogen Peroxide (

) in acetic acid. -

Alternatively, convert the carboxylic acid to the amide, then oxidatively cyclize using DMSO/Iodine .

Caption: Figure 2.[1][8] Common derivatization pathways for the this compound scaffold.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Diazonium decomposition | Ensure Temp |

| Product is Yellow | Oxidation to Disulfide | Add Zn dust during base hydrolysis or recrystallize with a pinch of sodium dithionite. |

| Violent Foaming | Too fast addition of Diazo | Add diazonium solution slower. Use a larger reaction vessel. |

| Insoluble Tars | Polymerization | Ensure adequate stirring.[1][2][9] Do not overheat the xanthate beyond |

References

-

Org. Synth. 1947, 27, 81. m-Thiocresol.[1] (Foundational method for Leuckart Thiophenol synthesis).

-

Org. Synth. 1950, 30, 56. 2-Mercaptobenzimidazole.[1] (Demonstrates xanthate usage with amines).

-

BenchChem. Synthesis of 3-Mercaptophenylacetic Acid. (Protocol adaptation for carboxylic acid substituted thiophenols).

-

ChemicalBook. Benzoic acid, 3-mercapto-2-methyl- synthesis. (Reference for regiochemical analogues and hydrolysis conditions).

-

NIST Chemistry WebBook. Benzoic acid, 2-mercapto- (Thiosalicylic acid). (Standard reference for spectral data of the parent scaffold).

Sources

- 1. 26420-79-1,[(3-chloropropoxy)methyl]benzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. "Preparation of some azo compounds by diazotization and coupling of 2- " by Mohammad M. Saleh and Suhair S. Dauood [bsj.uobaghdad.edu.iq]

- 4. Benzoic acid, 2-mercapto- [webbook.nist.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Regiocontrol in Heterocyclic Synthesis using 2-Mercapto-3-methylbenzoic Acid

Topic: 2-Mercapto-3-methylbenzoic acid as a building block for heterocyclic compounds Content Type: Application Notes and Protocols

Executive Summary & Strategic Value

In the landscape of heterocyclic chemistry, This compound (3-MTSA) is a high-value "orthogonally functionalized" building block.[1] Unlike its unsubstituted parent (thiosalicylic acid), 3-MTSA possesses a methyl group ortho to the thiol moiety and meta to the carboxylic acid.[1]

This specific substitution pattern offers a unique regiochemical handle . When used to synthesize fused sulfur heterocycles (such as benzothiophenes and thioxanthones), the 3-methyl group translates directly to the difficult-to-access 7-position (in benzothiophenes) or 4-position (in thioxanthones).[1] Standard electrophilic substitutions on these scaffolds typically favor the 3- or 6-positions, making 3-MTSA the most efficient "bottom-up" route to 7-substituted derivatives, which are critical for optimizing lipophilicity and metabolic stability in drug candidates [1, 2].[1]

Core Applications & Reaction Pathways[1][2][3]

Synthesis of 7-Methylbenzo[b]thiophene Derivatives

Target Audience: Medicinal Chemists targeting kinase inhibitors or SERMs.[1] Mechanism: S-alkylation followed by base-mediated intramolecular cyclization.[1]

The synthesis of 7-substituted benzothiophenes is challenging via direct functionalization.[1] Using 3-MTSA allows for the pre-installation of the 7-methyl group before the ring is even formed.[1]

Figure 1: Regioselective synthesis of 7-methylbenzothiophene scaffold.[1][2] The C3-methyl in the starting material becomes the C7-methyl in the final heterocycle.[1]

Protocol A: Synthesis of 7-Methylbenzo[b]thiophen-3-ol

Reagents:

-

This compound (1.0 eq)[1]

-

Chloroacetone or Ethyl bromoacetate (1.1 eq)[1]

-

Potassium Carbonate (

) (2.5 eq)[1] -

Solvent: Anhydrous DMF or Acetone[1]

Step-by-Step Methodology:

-

S-Alkylation: Dissolve this compound (10 mmol) in anhydrous DMF (20 mL). Add

(25 mmol) and stir at room temperature for 15 minutes to form the thiolate. -

Addition: Dropwise add the

-halo carbonyl compound (e.g., ethyl bromoacetate) (11 mmol). -

Reaction: Heat the mixture to 60°C for 2-4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1) for the disappearance of the thiol.

-

Cyclization: Note: If using ethyl bromoacetate, an additional cyclization step is needed. Isolate the intermediate thioether, dissolve in Ethanol, and treat with Sodium Ethoxide (NaOEt, 2.0 eq) at reflux for 4 hours. This effects a Dieckmann condensation.[1]

-

Workup: Cool to room temperature. Acidify with 1M HCl to pH 2. The product, 7-methylbenzo[b]thiophen-3-ol , will precipitate or form an oil.[1] Extract with DCM, dry over

, and recrystallize from ethanol.

Critical Control Point: The steric bulk of the 3-methyl group can slow down the S-alkylation compared to unsubstituted thiosalicylic acid.[1] Ensure vigorous stirring and slightly elevated temperatures (60°C vs RT) to drive conversion.

Synthesis of 4-Methylthioxanthone Photoinitiators

Target Audience: Materials Scientists (UV-curable inks) and Pharmacologists (DNA intercalators).[1] Mechanism: Friedel-Crafts Acylation followed by Ring Closure.[1]

Thioxanthones are vital photoinitiators.[1] The introduction of a methyl group at the 4-position (derived from the 3-position of the acid) disrupts crystal packing, improving solubility in monomer formulations without compromising the triplet state energy required for radical generation [3].[1]

Figure 2: One-pot synthesis of 4-methylthioxanthone. The reaction proceeds via formation of the sulfenylium ion intermediate.

Protocol B: Acid-Mediated Cyclization to Thioxanthones

Reagents:

-

This compound (10 mmol)[1]

-

Aromatic substrate (e.g., Benzene, Toluene, or Phenol) (50 mmol - excess used as solvent or co-solvent)[1]

-

Concentrated Sulfuric Acid (

) (20 mL)

Step-by-Step Methodology:

-

Preparation: Place concentrated

in a round-bottom flask cooled to 0°C. -

Addition: Slowly add this compound in small portions. Ensure the temperature does not exceed 10°C to prevent sulfonation of the ring.

-

Substrate Introduction: Add the aromatic substrate (e.g., benzene) dropwise.

-

Cyclization: Remove the ice bath and slowly heat the mixture to 80°C. Stir for 2 hours. The solution will typically turn a deep red/fluorescent color, indicating the formation of the thioxanthylium intermediate.

-

Quench: Pour the reaction mixture carefully onto 200g of crushed ice. The 4-methylthioxanthone will precipitate as a solid.[1]

-

Purification: Filter the solid, wash with water until neutral pH, and recrystallize from Acetone/Water.

Data Validation:

-

1H NMR (DMSO-d6): Look for the methyl singlet at

ppm.[1] The aromatic region will show specific coupling patterns indicating the 1,2,3-trisubstituted ring (from the acid part).[1] -

Yield Expectations: 65-80% depending on the electron density of the aromatic co-substrate.[1]

Synthesis of 8-Methyl-4H-3,1-benzothiazin-4-one

Target Audience: Drug Discovery (Protease Inhibitors). Mechanism: Cyclodehydration with acylating agents.[1]

Benzothiazinones are potent inhibitors of serine proteases (e.g., Human Leukocyte Elastase).[1][3] The 8-methyl derivative (from 3-MTSA) provides steric protection to the sulfur atom, potentially reducing oxidative metabolism in vivo [4].[1]

Protocol C: Cyclization with Acetic Anhydride

-

Mix: Combine this compound (5 mmol) with Acetic Anhydride (15 mL).

-

Reflux: Heat to reflux (140°C) for 3 hours.

-

Isolation: Concentrate under reduced pressure to remove excess anhydride.[1]

-

Crystallization: Triturate the residue with diethyl ether to yield 2,8-dimethyl-4H-3,1-benzothiazin-4-one .

Technical Reference Data

| Property | Data | Note |

| Molecular Formula | ||

| Molecular Weight | 168.21 g/mol | |

| Solubility | DMSO, DMF, Ethanol (Hot) | Poor solubility in water/hexane |

| pKa (COOH) | ~3.8 | Slightly higher than thiosalicylic acid due to inductive effect of methyl |

| Storage | 2-8°C, Inert Atmosphere | Thiol is prone to oxidation (disulfide formation) |

Handling Precaution: The thiol group is susceptible to air oxidation, forming the disulfide dimer (2,2'-dithiobis(3-methylbenzoic acid)).[1] Always degas solvents with Nitrogen or Argon before use.[1] If the starting material appears yellow/orange, it may contain disulfide; reduce with DTT or

References

-

Regioselective Benzothiophene Synthesis

-

Thioxanthone Photoinitiators

-

Benzothiazinone Inhibitors

-

General Reactivity of Thiosalicylic Acids

Sources

Application Note: 2-Mercapto-3-methylbenzoic Acid as a Scaffold for Metallo-β-Lactamase (MBL) Inhibitor Development

Executive Summary & Rationale

This guide details the application of 2-Mercapto-3-methylbenzoic acid (MMBA) as a pharmacophore scaffold in the development of inhibitors for Metallo-β-lactamases (MBLs), specifically New Delhi Metallo-β-lactamase-1 (NDM-1).

With the rise of carbapenem-resistant Enterobacteriaceae (CRE), MBLs have become a critical target. Unlike Serine-β-lactamases (SBLs), MBLs rely on a binuclear Zinc active site. MMBA represents a "privileged structure" in this context because:

-

Thiol Anchor: The thiol (-SH) group acts as a potent competitive nucleophile, bridging the Zn1 and Zn2 ions in the active site, displacing the catalytic hydroxide.

-

Carboxylate Recognition: The adjacent carboxylic acid mimics the C3/C4 carboxylate of β-lactam antibiotics (penicillins/cephalosporins), engaging in electrostatic interactions with conserved Lysine residues (e.g., Lys224 in NDM-1).

-

3-Methyl Steric Constraint: Unlike the unsubstituted parent (thiosalicylic acid), the 3-methyl group restricts conformational freedom and probes the hydrophobic sub-pockets (L3 loop), potentially enhancing selectivity against mammalian metalloenzymes (e.g., ACE, HDAC).

Mechanistic Grounding

To effectively use MMBA, one must understand its binding mode. The inhibition is competitive and reversible (though oxidation can lead to artifacts).

The Zinc-Bridging Mechanism

The primary failure mode in MBL inhibitor design is weak zinc binding. MMBA solves this via a "thiolate-bridging" mode.

-

State A (Native): Two Zn²⁺ ions are bridged by a water molecule/hydroxide (nucleophile).

-

State B (Inhibited): The MMBA thiolate anion (S⁻) displaces the bridging water. The carboxylate interacts with the positively charged side chains (Lys224/Arg228).

Figure 1: Competitive binding mechanism of MMBA against the NDM-1 native substrate turnover.

Critical Handling Protocols (The "Self-Validating" System)

WARNING: Thiol-based inhibitors are notorious for "False Positives" due to disulfide dimerization or oxidation. The dimer (disulfide) is often inactive or binds promiscuously.

Protocol A: Stock Preparation & Stability

-

Solvent: Dissolve MMBA in 100% DMSO to a concentration of 10-50 mM.

-

Reducing Agent (Mandatory): Add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) to the stock solution. TCEP is preferred over DTT because TCEP is stable in acidic/neutral pH and does not contain thiols itself, preventing interference with downstream metal binding.

-

Storage: Aliquot into single-use vials. Store at -80°C. Do not freeze-thaw more than once.

Protocol B: The "Promiscuity Check"

Before running the main assay, validate that MMBA is not acting as a PAINS (Pan-Assay Interference Compound) via aggregation.

-

Detergent Test: Run the enzyme inhibition assay (Protocol C) with and without 0.01% Triton X-100 .

-

Interpretation: If IC50 shifts significantly (>3-fold) with detergent, the inhibition is likely due to non-specific aggregation, not specific binding. MMBA is generally a specific binder, but hydrophobic modifications (at the 3-methyl position) can induce aggregation.

Experimental Protocol: Nitrocefin Hydrolysis Assay

This is the industry-standard colorimetric assay for determining the IC50 of MMBA against NDM-1.

Principle: Nitrocefin (yellow) is hydrolyzed by NDM-1 to a red product (Absorbance max: 486 nm). MMBA inhibits this color change.

Reagents

-

Assay Buffer: 50 mM HEPES (pH 7.5), 20 µM ZnCl₂ (Critical: maintains enzyme stability), 0.01% Triton X-100.

-

Note: Do not use >50 µM ZnCl₂, as excess Zinc can compete with the inhibitor for the thiol group.

-

-

Enzyme: Recombinant NDM-1 (final conc: 1–5 nM).

-

Substrate: Nitrocefin (final conc: 15–30 µM; Km is approx 10-20 µM).

-

Inhibitor: MMBA (Serial dilution: 100 µM down to 0.1 µM).

Step-by-Step Workflow

-

Plate Setup: Use a clear 96-well flat-bottom plate.

-

Incubation (Pre-equilibrium):

-

Add 80 µL Assay Buffer.

-

Add 10 µL Enzyme (NDM-1).

-

Add 10 µL MMBA (various concentrations).

-

Incubate for 10 minutes at 25°C. This allows the thiol to displace the bridging water.[1]

-

-

Reaction Start:

-

Add 100 µL Nitrocefin solution.[2]

-

-

Kinetic Measurement:

-

Immediately read Absorbance at 486 nm every 30 seconds for 10 minutes.

-

-

Data Analysis:

-

Calculate Initial Velocity (

) from the linear portion of the curve. -

Plot % Inhibition vs. Log[MMBA].

-

Fit to Sigmoidal Dose-Response equation (Variable Slope) to determine IC50.

-

Expected Results (Benchmark Data)

| Compound | IC50 (NDM-1) | IC50 (VIM-2) | Mechanism |

| MMBA | 0.5 - 2.5 µM | 1.0 - 5.0 µM | Competitive |

| Thiosalicylic Acid (No methyl) | 5.0 - 10.0 µM | > 10 µM | Competitive |

| EDTA (Positive Control) | < 0.1 µM | < 0.1 µM | Metal Stripping (Irreversible) |

| D-Captopril | 1.0 - 8.0 µM | > 50 µM | Competitive |

Note: The 3-methyl group typically improves potency by 2-5 fold compared to unsubstituted thiosalicylic acid due to hydrophobic packing.

Structural Optimization (SAR)

Once MMBA is validated as a "hit," use it as a scaffold for optimization.

3-Methyl Functionalization

The methyl group at position 3 is the key "growth vector."

-

Hypothesis: The NDM-1 active site has a flexible L3 loop (residues 220-230). The 3-position of the benzoate ring points toward this loop.

-

Strategy: Replace the methyl group with larger hydrophobic or H-bond accepting groups (e.g., -CF3, -Methoxy, or -Phenyl) to engage the L3 loop residues.

Isostere Replacement

To improve pharmacokinetic properties (bioavailability):

-

Thiol Bioisosteres: Replace -SH with a thioether (-S-CH3) only if a "prodrug" strategy is used (thioethers bind Zn poorly), or use a Hydrazide/Hydroxamate (though these have different selectivity profiles).

-

Carboxylate Bioisosteres: Replace -COOH with a Tetrazole or Phosphonate to improve membrane permeability while maintaining Zinc interaction.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the Nitrocefin colorimetric inhibition assay.[3][4]

References

-

Mechanistic Basis of MBL Inhibition: Distinct Inhibition Modes of New Delhi Metallo-β-lactamase-1 Revealed by NMR Spectroscopy. (2018). NIH PubMed Central. Link

-

Assay Protocol (Nitrocefin): Colorimetric Beta-Lactamase Activity Assay Kit Protocol. AAT Bioquest.[2] Link

-

Thiol Handling & Oxidation: Assays for Thiols and Modifications - Measuring Oxidants and Oxidative Stress. (2020).[5] NIH PubMed Central. Link

-

SAR of Carboxylates/Thiols: Thermokinetic profile of NDM-1 and its inhibition by small carboxylic acids. (2014).[6] NIH PubMed Central. Link

-

Clinical Context: Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants. (2021).[6][7] NIH PubMed Central. Link

Sources

- 1. Distinct Inhibition Modes of New Delhi Metallo-β-lactamase-1 Revealed by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amplite® Colorimetric Beta-Lactamase Activity Assay Kit | AAT Bioquest [aatbio.com]

- 3. benchchem.com [benchchem.com]

- 4. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assays for Thiols and Modifications - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | PHT427 as an effective New Delhi metallo-β-lactamase-1 (NDM-1) inhibitor restored the susceptibility of meropenem against Enterobacteriaceae producing NDM-1 [frontiersin.org]

Application Note: Formulation & Stability Protocol for 2-Mercapto-3-methylbenzoic Acid (MMBA) in Preclinical Studies

Executive Summary & Compound Profile

This technical guide details the formulation strategies for 2-Mercapto-3-methylbenzoic acid (MMBA) , a structural analog of thiosalicylic acid.[1][2][3] Successful in vivo administration of MMBA requires overcoming two distinct physicochemical barriers: hydrophobicity (characteristic of methylated benzoic acids) and chemical instability (oxidation of the thiol group).[1][2][4]

This protocol prioritizes In-Situ Salt Formation and Co-solvent Systems to achieve bioavailability while strictly mitigating disulfide dimerization, a common degradation pathway for mercapto-benzoates.[1][2][3]

Physicochemical Profile (Inferred & Analog-Based)

| Property | Value / Characteristic | Implication for Formulation |

| Chemical Structure | Benzoic acid core, 2-position thiol (-SH), 3-position methyl (-CH3).[1][2][3] | Dual functionality: Acidic head, lipophilic tail, reactive thiol.[3][4] |

| Solubility (Water) | Low (< 1 mg/mL at pH 3-4).[1][2][4] | Requires pH adjustment or organic co-solvents.[1][2][3][4] |

| Acidity ( | ~3.5 – 4.2 (Carboxyl group).[1][2][4] | Soluble as a salt at pH > 6.[1][2][3][4]0. |

| LogP | ~2.5 – 3.0 (Predicted).[1][2][4] | Moderately lipophilic; crosses membranes well but resists aqueous dissolution.[1][3] |

| Stability Risk | High (Thiol oxidation).[1][2][4] | Prone to forming disulfide dimers (R-S-S-R) in the presence of oxygen or transition metals.[3][4] |

Critical Handling: The "Thiol Protocol"

Before attempting solubilization, researchers must establish an environment that prevents the oxidation of the free thiol (-SH) into a disulfide.[2][3][4] The following "Thiol Protocol" is mandatory for all formulations described below.

-

Deoxygenation: All aqueous buffers (PBS, Saline) must be degassed.[1][2][3] Sparge with Argon (Ar) or Nitrogen (

) gas for 15 minutes prior to use.[1][4] -

Chelation: Include 0.5 mM EDTA (Ethylenediaminetetraacetic acid) in the aqueous vehicle.[1][2] EDTA sequesters trace transition metals (Fe, Cu) that catalyze thiol oxidation.[1][3][4]

-

Fresh Preparation: MMBA formulations should be prepared immediately before dosing (within 1 hour). Do not store formulated solutions.

Formulation Strategy 1: In-Situ Salt Formation (Preferred for IV/IP)[1][2][3][4]

Mechanism: MMBA is a weak acid.[1][2][3] Reacting the carboxylic acid with a stoichiometric amount of base (Sodium Bicarbonate or Sodium Hydroxide) generates the water-soluble sodium salt (Sodium 2-mercapto-3-methylbenzoate).[1][2][3]

Advantages: Avoids toxic organic solvents (DMSO); physiologically compatible osmolarity.[1][2][4]

Reagents

-

1.0 M NaOH (Sodium Hydroxide) or 1.0 M

[1][4] -

PBS (Phosphate Buffered Saline), pH 7.4 (Degassed + 0.5 mM EDTA)

Step-by-Step Protocol

-

Calculation: Calculate the molar quantity of MMBA.

-

Weighing: Weigh 100 mg of MMBA into a sterile amber glass vial (amber protects from light-induced oxidation).

-

Alkalinization: Add 0.95 equivalents of 1.0 M NaOH (approx. 560 µL).

-

Note: We intentionally under-titrate slightly to prevent overshooting pH.

-

-

Dissolution: Add 8 mL of degassed PBS. Vortex vigorously. The solution should turn clear as the salt forms.[3][4]

-

Final Volume: Adjust volume to 10 mL with degassed PBS.

-

Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) syringe filter.[1][2] Do not use Nylon filters as they may bind acidic compounds.[1][2][3]

Formulation Strategy 2: Co-Solvent System (High Dose/Oral)[1][4]

Mechanism: Uses organic solvents to solubilize the lipophilic methyl-benzoic ring, followed by surfactants to stabilize the dispersion in water.[1][2][3]

Advantages: Suitable for higher concentrations (>20 mg/mL) where salt formation might lead to precipitation or hypertonicity.[1][2][4]

Vehicle Composition[2][3][4]

Step-by-Step Protocol

-

Primary Solubilization: Weigh MMBA into a vial. Add the calculated volume of 100% DMSO .

-

Co-solvent Addition: Slowly add PEG 400 to the DMSO solution while vortexing.

-

Aqueous Phase Addition: Slowly add warm (37°C) Degassed Saline in a dropwise manner while continuously vortexing.

-

Visual Check: The final solution should be clear. If slight turbidity occurs (Tyndall effect), it may be a nano-suspension, which is acceptable for Oral (PO) or Intraperitoneal (IP) use, but NOT for Intravenous (IV).[1][3][4]

Visualized Workflows & Mechanisms

Figure 1: Formulation Decision Tree

This diagram guides the researcher in selecting the appropriate vehicle based on the intended route of administration and concentration requirements.[4]

Caption: Decision matrix for selecting the optimal MMBA vehicle based on dose and administration route.

Figure 2: Oxidation Mechanism & Prevention

Understanding the degradation pathway is crucial for troubleshooting stability issues.[1][2][3]

Caption: The oxidative degradation pathway of MMBA and the specific intervention points for formulation stability.[1][3][4]

Quality Control & Validation

Before administration, perform these rapid checks to ensure scientific integrity:

| QC Test | Method | Acceptance Criteria |

| Visual Inspection | Hold vial against black and white backgrounds. | Clear solution. No crystals, no precipitate, no color change (darkening indicates oxidation).[3][4] |

| pH Verification | Micro-pH probe or strip.[1][2][3] | 7.2 – 7.6 (Strict adherence prevents pain upon injection and precipitation).[1][2][4] |

| Dilution Test | Dilute 10 µL of formulation into 1 mL Saline (1:100). | Must remain clear for at least 15 minutes. If it clouds, the drug will precipitate in the bloodstream (embolism risk).[3][4] |

References

-

Thiosalicylic Acid Properties & Analogs

-

Formulation of Thiolated Polymers & Drugs

-

Marwaha, T. et al. (2020).[1][3][4] Molecular docking, synthesis, and characterization of chitosan-graft-2-mercaptobenzoic acid derivative as potential drug carrier.[1][2][3] Journal of Applied Polymer Science.[1][3][4] Link[1][4]

-

Bernkop-Schnürch, A. (2005).[1][2][3][4] Thiomers: A new generation of mucoadhesive polymers.[1][2][3][4] Advanced Drug Delivery Reviews.[1][2][3] (Contextual grounding for thiol stability).

-

-

Vehicle Selection Guidelines

-

Guidelines for the welfare and use of animals in cancer research.[1][3] British Journal of Cancer (2010).[1][4] (Standard grounding for DMSO/PEG limits in vivo). Link[1][4]

-

Nehlig, A. (2014).[1][2][3][4] Vehicle selection for hydrophobic drug administration.[1][2][3][8] ResearchGate Technical Discussions.[1][2][3] Link

-

Sources

- 1. 3-Methylbenzoic acid for synthesis 99-04-7 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. Thiosalicylic acid | 147-93-3 [chemicalbook.com]

- 4. Tailoring the properties of chitosan by grafting with 2-mercaptobenzoic acid to improve mucoadhesion: in silico studies, synthesis and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiosalicylic acid - Wikipedia [en.wikipedia.org]

- 6. 3-Methylbenzoic acid | C8H8O2 | CID 7418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jiangtaitech.com [jiangtaitech.com]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Mercapto-3-methylbenzoic Acid

Executive Summary & Route Selection

The synthesis of 2-Mercapto-3-methylbenzoic acid presents a specific challenge due to the steric hindrance introduced by the methyl group at the C3 position, adjacent to the reaction center (C2). While several routes exist, the Leuckart Thiophenol Reaction (via Xanthate) is the "Gold Standard" for laboratory-scale synthesis due to its ability to deliver the free thiol directly upon hydrolysis, avoiding the often incomplete reduction steps required by the disulfide (Sandmeyer) route.

However, the steric crowding at the ortho-position increases the risk of side reactions, particularly the formation of 3-methylsalicylic acid (via hydrolysis of the diazonium salt) and disulfide dimers (via oxidation).

Route Comparison Matrix

| Feature | Method A: Leuckart (Xanthate) | Method B: Sandmeyer (Disulfide) |

| Primary Intermediate | Aryl Xanthate ( | Diaryl Disulfide ( |

| Step Count | 3 (Diazo | 4 (Diazo |

| Yield Potential | High (75-85%) | Moderate (60-70%) |

| Purity Profile | High (Direct Thiol) | Variable (Residual Disulfide common) |

| Safety Profile | Moderate (Gas evolution, Exotherm) | High (Standard aqueous chemistry) |

| Recommendation | Preferred for Yield & Purity | Preferred for Multi-Kilo Scale-up |

Optimized Protocol: The Modified Leuckart Method

This protocol is optimized to minimize the formation of the phenol impurity (3-methylsalicylic acid) and prevent early decomposition of the diazonium salt.

Phase 1: Diazotization (Critical Control Point)

Objective: Quantitative conversion of amine to diazonium salt without hydrolysis.

-

Preparation: In a 500 mL 3-neck flask, suspend 15.1 g (0.1 mol) of 2-Amino-3-methylbenzoic acid in 40 mL of water .

-

Acidification: Add 25 mL of conc. HCl dropwise. Note: The amine hydrochloride may precipitate; vigorous stirring is essential.

-

Cooling: Cool the mixture to -5°C to 0°C using an ice-salt bath. Internal temperature monitoring is mandatory.

-

Nitrosation: Add a solution of 7.0 g (0.102 mol) Sodium Nitrite (

) in 15 mL water dropwise.-

Rate Control: Keep temperature below 5°C .

-

Endpoint: The solution should become clear (or slightly turbid). Test with Starch-Iodide paper (instant blue/black indicates excess

). -

Stabilization: Stir for 30 mins at 0°C. Destroy excess nitrous acid with a pinch of Urea or Sulfamic acid until Starch-Iodide test is negative.

-

Phase 2: Xanthylation (The Coupling)

Objective: Formation of the C-S bond while managing nitrogen evolution.

-

Xanthate Prep: In a separate flask, dissolve 17.6 g (0.11 mol) Potassium Ethyl Xanthate in 25 mL water . Warm to 45°C .

-

Addition: Add the cold diazonium solution slowly to the warm xanthate solution.

-

Caution: Nitrogen gas (

) will evolve vigorously. Use a large vessel to contain foam. -

Temperature: Maintain the xanthate solution at 45-50°C during addition.

-

-

Decomposition: Once addition is complete, heat the mixture to 70°C for 1 hour to ensure complete decomposition of the intermediate azo-xanthate.

-

Isolation: Cool to room temperature. The aryl xanthate intermediate may separate as an oil or solid. Decant the aqueous layer or extract with Ethyl Acetate if separation is poor.

Phase 3: Hydrolysis & Workup

Objective: Cleavage of the xanthate ester to the free thiol.

-

Hydrolysis: Dissolve the crude xanthate in 100 mL of 20% NaOH solution .

-

Reflux: Reflux for 2-3 hours . The solution will darken.

-

Impurity Removal: Cool to room temperature. Wash the alkaline solution with Dichloromethane (DCM) (

) to remove non-acidic organic impurities (traces of phenol/neutral side products). -

Precipitation: Acidify the aqueous layer carefully with conc. HCl to pH 1-2.

-

Filtration: Collect the precipitate.

-

Purification: Recrystallize from Ethanol/Water or Benzene (if strictly anhydrous conditions are needed).

Troubleshooting Guide (Q&A)

Issue 1: Low Yield in Diazotization (<50%)

User Question: "I am getting very low yields. The diazonium salt seems to decompose before I can react it. I see a lot of red/brown tar."

Diagnosis: This is likely due to insufficient acid or temperature spikes , leading to "coupling" of the diazonium salt with unreacted amine (forming triazenes) or hydrolysis to the phenol. Solution:

-

Acid Stoichiometry: Ensure you are using at least 2.5 to 3 equivalents of HCl. The 3-methyl group increases the basicity of the amine slightly, but also provides steric protection that can slow down the reaction, requiring adequate protonation to prevent side reactions.

-

Solubility Check: If the starting material is clumpy, the interior of the clumps will not diazotize. Grind the starting material to a fine powder before adding HCl.

-

Verification: Do not proceed to Step 2 until the solution is clear (or homogenous) and gives a positive Starch-Iodide test.

Issue 2: The "Phenol" Impurity (3-Methylsalicylic Acid)

User Question: "My NMR shows a large peak at ~10-11 ppm (COOH) but the SH peak is missing, and I have a hydroxyl impurity."

Diagnosis: Hydrolysis of the diazonium salt by water competed with the xanthate attack. This happens if the xanthate addition is too slow or the xanthate concentration is too low. Solution:

-

Reverse Addition: Ensure you are adding the Diazonium TO the Xanthate , not vice versa. This ensures the diazonium species always encounters a high concentration of the sulfur nucleophile.

-

pH Control: The xanthate solution must be alkaline (which it naturally is). Do not acidify the xanthate receiver flask.

Issue 3: Product Oxidizes to Disulfide (Insoluble Precipitate)

User Question: "After acidification, I obtained a solid that is insoluble in base and has a high melting point. It's not my thiol."

Diagnosis: You have formed 2,2'-dithiobis(3-methylbenzoic acid) . Thiols are easily oxidized by air, especially in alkaline media before acidification. Solution:

-

Rescue Protocol: Suspend the solid in dilute NaOH. Add Zinc dust (1.5 eq) and heat to 80°C for 1 hour. Filter off the Zinc, then re-acidify the filtrate. This reduces the disulfide back to the thiol.

-

Prevention: Sparge all aqueous solutions with Nitrogen/Argon before use. Add a pinch of Sodium Dithionite (

) or EDTA during the alkaline hydrolysis step to scavenge oxygen and metals (which catalyze oxidation).

Issue 4: Explosion/Safety Concerns

User Question: "I heard xanthate reactions can be explosive. How do I manage this?"

Diagnosis: Dry diazonium salts are explosive. The intermediate azo-xanthate can also decompose violently if heated too fast. Solution:

-

Never dry the diazonium salt. Use it as the aqueous solution immediately.

-

Thermal Control: When heating the xanthate mixture (Step 2.3), raise the temperature gradually . If gas evolution becomes too vigorous, cool the flask immediately with an ice bath.

-

Venting: Ensure the apparatus is open to a bubbler or fume hood; never seal the system.

Visualizations

Figure 1: Reaction Pathway & Side Reactions

This diagram illustrates the primary pathway to the target thiol and the critical branch points where yield-killing impurities are formed.

Caption: Synthesis pathway highlighting the Leuckart route (Blue) and critical impurity pathways (Red dashed).

Figure 2: Purification Decision Tree

Use this logic flow to determine the correct workup based on the physical state of your crude product.

Caption: Workflow for distinguishing the target thiol from disulfide and neutral impurities.

Quantitative Data: Physical Properties

| Property | Value | Notes |

| Melting Point | 178-180°C | Sharp mp indicates high purity. |

| Appearance | Off-white to pale yellow powder | Dark yellow/brown indicates oxidation. |

| Solubility | Soluble in EtOH, dilute base, DMSO. | Insoluble in water (acidic form). |

| Look for SH proton around 4-5 ppm (often broad/exchanged). |

References

- Leuckart Thiophenol Reaction: Leuckart, R. (1890). J. Prakt. Chem., 41, 179.

-

Synthesis of Thiosalicylic Acid (Standard): Allen, C. F. H.; MacKay, D. D. (1943). "Thiosalicylic Acid".[3] Organic Syntheses, Coll.[4] Vol. 2, p. 580. Link

-

Xanthate Method for Substituted Benzoic Acids: ChemicalBook, Entry for "Benzoic acid, 3-mercapto-2-methyl-" (Analogous procedure). Link

-

Disulfide Reduction Protocols: Organic Chemistry Portal, "Synthesis of Thiophenols". Link

-

BenchChem Technical Support: "Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid" (Reference for diazotization of 3-methyl substituted anthranilic acids). Link

Disclaimer: This guide is for research purposes only. All procedures involving diazonium salts and xanthates carry explosion and toxicity risks. Perform a full risk assessment before proceeding.

Sources

Technical Support Center: Purification of 2-Mercapto-3-methylbenzoic Acid

Welcome to the technical support center for 2-Mercapto-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and adapt these techniques effectively in your laboratory.

Frequently Asked Questions (FAQs)

Q1: I have a crude sample of this compound. Which purification technique should I start with?

A1: The choice of purification method depends on the scale of your sample and the nature of the impurities. For initial purification of gram-scale quantities, recrystallization is often the most efficient method. If recrystallization fails to remove closely related impurities, or if you are working with smaller quantities, column chromatography offers higher resolution. An acid-base extraction can also be an effective preliminary step to remove neutral or basic impurities.

Q2: What are the most common impurities I should be aware of?

A2: Impurities often stem from the synthetic route. Common contaminants include:

-

Unreacted Starting Materials: Such as m-toluic acid or its nitrated precursors.[1][2]

-

Isomeric Byproducts: Positional isomers formed during functional group introduction (e.g., nitration at different positions on the aromatic ring).[3]

-

Oxidation Products: The thiol group (-SH) is susceptible to oxidation, leading to the formation of the corresponding disulfide dimer (bis(2-carboxy-3-methylphenyl) disulfide). This is a very common impurity.

-

Residual Solvents and Reagents: Solvents or reagents carried over from the reaction workup.

Q3: How can I reliably assess the purity of my final product?

A3: A combination of methods provides the most trustworthy assessment:

-

Melting Point Determination: A pure compound will have a sharp, defined melting point. Impurities typically cause the melting point to be depressed and broaden the melting range.[4][5][6]

-

Thin-Layer Chromatography (TLC): A quick and inexpensive way to visualize the number of components in your sample. A pure compound should ideally show a single spot.

-

High-Performance Liquid Chromatography (HPLC): The industry standard for quantitative purity analysis. Reverse-phase HPLC with UV detection is highly effective for aromatic carboxylic acids.[4][5][7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect impurities, even at low levels.[4]

Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting the appropriate purification technique based on initial sample assessment.

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide 1: Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of a compound in a hot versus a cold solvent.[9][10]

Q: My compound won't fully dissolve in the hot solvent, even after adding a large volume. What's wrong?

A: There are two primary causes:

-

Incorrect Solvent Choice: The solvent may simply be a poor choice for your compound. The ideal solvent should dissolve the compound completely when hot but poorly when cold.[9]

-

Insoluble Impurities: Your crude material may contain impurities that are insoluble in the chosen solvent.

Expert Advice:

-

Causality: Adding excessive solvent to dissolve everything will result in low or no recovery upon cooling because the solution will not be saturated.[11]

-

Solution: Heat the mixture to boiling. If a solid remains, perform a hot filtration . This involves quickly filtering the hot solution through a pre-heated funnel to remove the insoluble impurities. Then, allow the filtrate to cool and crystallize.[12]

Q: I've cooled my solution, but no crystals have formed. What should I do?

A: Crystal formation requires nucleation. If the solution is too clean or cools too perfectly, it can become a supersaturated solution without precipitating.

Expert Advice:

-

Causality: Nucleation is the starting point for crystal growth. It can be initiated by introducing a surface or a seed of the pure crystal.

-

Solutions (in order of preference):

-

Scratch the Flask: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic glass fragments provide a surface for nucleation.

-

Seed Crystals: Add a tiny crystal of pure this compound to the solution. This provides a perfect template for further crystal growth.

-

Reduce Temperature: Cool the solution further in an ice bath.

-

Reduce Solvent Volume: If too much solvent was added, gently evaporate some of it off and attempt to cool again.

-

Q: My recrystallized product has a low yield. How can I improve it?

A: Low yield is a common issue and can result from several factors during the process.

Expert Advice:

-

Causality & Solutions:

-

Using Too Much Solvent: This is the most common cause. The compound remains dissolved even when cold. Use the minimum amount of boiling solvent required to fully dissolve the crude product.[12]

-

Premature Crystallization: The compound crystallized in the funnel during hot filtration. Ensure your funnel and receiving flask are pre-heated.

-

Incomplete Precipitation: The solution was not cooled for long enough or to a low enough temperature. Allow sufficient time in an ice bath for maximum precipitation.

-

Washing with Room Temperature Solvent: Washing the collected crystals with warm or room-temperature solvent will dissolve some of your product. Always wash with a small amount of ice-cold recrystallization solvent.[13]

-

Protocol: Recrystallization of this compound

Safety First: Handle this compound in a well-ventilated area, wearing appropriate PPE including gloves and safety glasses.[14][15]

-

Solvent Selection: Based on the polarity of the molecule (aromatic carboxylic acid), an ethanol/water or acetic acid/water mixture is a good starting point. Test solubility on a small scale first.

-

Dissolution: Place 1.0 g of the crude acid in a 50 mL Erlenmeyer flask. Add a boiling chip. Add the chosen solvent (e.g., 95% ethanol) dropwise while heating on a hot plate until the solid just dissolves.

-

Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

-

Hot Filtration (if necessary): Pre-heat a funnel and a new flask. Filter the hot solution quickly to remove charcoal or other insoluble impurities.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small portion of ice-cold solvent.

-

Drying: Allow the crystals to dry completely in a vacuum oven or desiccator.

-

Analysis: Determine the mass, calculate the percent recovery, and check the purity via melting point and HPLC/TLC.

Recrystallization Workflow Diagram

Caption: Step-by-step workflow for the recrystallization process.

Troubleshooting Guide 2: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[16][17] For an acidic compound like this compound, the polar carboxylic acid and thiol groups will interact strongly with the polar silica gel.

Q: My compound won't elute from the column, or it is smearing badly (tailing). What is happening?

A: This is a classic problem when running acidic compounds on silica gel.

-

Causality: Silica gel is slightly acidic and has many polar silanol groups (Si-OH). Your carboxylic acid can engage in strong hydrogen bonding or even deprotonate and bind ionically to the stationary phase, causing very strong retention and tailing.[16]

-

Expert Solutions:

-

Increase Solvent Polarity: Gradually increase the polarity of your mobile phase (eluent). For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.

-

Add an Acidic Modifier: Add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase. The modifier will protonate the silica surface and your compound, disrupting the strong binding and leading to sharper peaks. This is the most effective solution for tailing.

-

Q: I'm having trouble separating my product from a very similar impurity. How can I improve the resolution?

A: Improving resolution requires optimizing the separation conditions.

-

Causality: Resolution depends on the difference in affinity of the compounds for the stationary phase versus the mobile phase. Small changes in the mobile phase can exploit subtle differences in compound polarity.

-

Expert Solutions:

-

Use a Less Polar Solvent System: A less polar eluent will cause all compounds to move more slowly, increasing the time they interact with the stationary phase and allowing for better separation. The trade-off is longer run times.

-

Change Solvent System: Instead of a hexane/ethyl acetate system, try a dichloromethane/methanol system. Different solvents interact with compounds in unique ways, which can sometimes dramatically change the separation factor.[18]

-

Optimize Column Parameters: Use a longer, narrower column and finer mesh silica gel for higher theoretical plates and better resolution.[16][17]

-

Protocol: Flash Column Chromatography

-

TLC Analysis: First, determine the optimal solvent system using TLC. The ideal system gives your product an Rf value of ~0.3. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Add 0.5% acetic acid to all test systems.

-

Column Packing: Pack a column with silica gel using the "slurry method" with your initial, less polar mobile phase.[16] Ensure there are no air bubbles.

-

Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and load it carefully onto the top of the column.

-

Elution: Begin eluting with the mobile phase, collecting fractions. You can use isocratic (same solvent mixture throughout) or gradient elution (gradually increasing polarity).

-

Monitoring: Monitor the fractions by TLC to identify which ones contain your pure product.

-

Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Quantitative Data Summary Tables

Table 1: Comparison of Purification Techniques

| Technique | Scale | Resolution | Speed | Key Advantage |

|---|---|---|---|---|

| Recrystallization | mg to kg | Low-Medium | Fast | Excellent for removing bulk, dissimilar impurities. |

| Column Chromatography | µg to >100g | High | Slow | Separates closely related compounds. |

| Acid-Base Extraction | mg to kg | Low | Very Fast | Removes neutral or basic impurities quickly. |

Table 2: TLC Solvent System Development for an Acidic Compound

| Hexane:Ethyl Acetate (+0.5% Acetic Acid) | Observed Rf of Product | Comments |

|---|---|---|

| 90:10 | 0.05 | Too low. Increase polarity. |

| 70:30 | 0.32 | Good starting point for the column. |

| 50:50 | 0.65 | Too high. Elutes too quickly. |

References

-

Suvchem Laboratory Chemicals. (n.d.). 2-MERCAPTO BENZOIC ACID AR (THIOSALICYLIC ACID). Link

-